Methyl dihydrojasmonate

Descripción general

Descripción

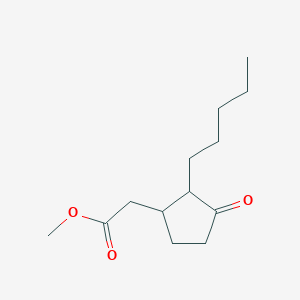

El ácido dihidrojasmónico, éster metílico, también conocido como dihidrojasmonato de metilo, es un compuesto químico con la fórmula molecular C13H22O3. Es un líquido aceitoso transparente, incoloro a amarillo pálido con un olor floral, similar al jazmín. Este compuesto se usa ampliamente en la industria de la perfumería debido a su agradable aroma y estabilidad .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El dihidrojasmonato de metilo se puede sintetizar mediante varios métodos. Una ruta sintética común implica la adición de Michael de ésteres de ácido malónico a 2-pentil-2-ciclopenten-1-ona, seguida de hidrólisis y descarboxilación del (2-pentil-3-oxociclo-pentil)malonato resultante y esterificación del ácido (2-pentil-3-oxociclo-pentil)acético . Otro método implica la condensación de ciclopentanona con valeraldehído, seguida de isomerización y reacciones posteriores .

Métodos de Producción Industrial

En entornos industriales, el dihidrojasmonato de metilo se produce mediante la condensación de ciclopentanona con valeraldehído, seguida de isomerización en presencia de metóxido de sodio y reacciones posteriores con malonato de dietilo . Este método es preferido debido a su alto rendimiento y escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

El dihidrojasmonato de metilo sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo éster.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones ácidas o básicas.

Principales Productos

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varios ésteres o amidas, dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El dihidrojasmonato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.

Biología: Se estudia por su papel en las señales y mecanismos de defensa de las plantas.

Medicina: Se está investigando su posible efecto terapéutico, particularmente en tratamientos antiinflamatorios y anticancerígenos.

Industria: Se utiliza ampliamente en la industria de la perfumería debido a su agradable aroma y estabilidad

Mecanismo De Acción

El dihidrojasmonato de metilo ejerce sus efectos principalmente a través de su papel como molécula de señalización en las plantas. Está involucrado en la vía de señalización del jasmonato, que regula el crecimiento, el desarrollo y las respuestas de defensa de las plantas. El compuesto se une al complejo correceptor COI1-JAZ, lo que lleva a la degradación de los represores JAZ y la activación de los genes sensibles al jasmonato .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Jasmónico: El compuesto principal del dihidrojasmonato de metilo, involucrado en vías de señalización similares.

Jasmonato de Metilo: Otro derivado de éster con aplicaciones similares en la señalización de plantas y la industria de la perfumería.

Ácido Dihidrojasmónico: La forma no esterificada del dihidrojasmonato de metilo.

Singularidad

El dihidrojasmonato de metilo es único debido a su estabilidad y agradable aroma floral, lo que lo convierte en un producto altamente valioso en la industria de la perfumería. Su papel en la señalización de plantas también lo convierte en un compuesto significativo en la investigación biológica .

Actividad Biológica

Methyl dihydrojasmonate (MDJ) is a derivative of jasmonic acid that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the various biological effects of MDJ, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a plant-derived compound that belongs to the jasmonate family, known for their roles in plant stress responses. MDJ exhibits significant biological activity, including cytotoxic effects against various cancer cell lines and potential applications in drug delivery systems.

Cytotoxicity Studies

Research has demonstrated that MDJ possesses potent cytotoxic effects against multiple cancer cell lines. For instance:

- Leukemia Cells : MDJ exhibited an IC50 value of 1.65 mM against MOLT-4 human lymphoblastic leukemia cells, indicating strong cytotoxicity .

- Breast Cancer Cells : In studies involving MDA-MB-361 and T-47D cells, treatment with 2 mM MDJ resulted in cell survival rates of 47% and 78%, respectively . Moreover, the IC50 values for MCF-7 cells were reported at 2.0 mM .

- Cervical Cancer Cells : The IC50 values for cervical cancer cell lines were found to be 1.7 mM for CaSki and 2.2 mM for C33A, demonstrating selective cytotoxicity towards these cells .

The anticancer effects of MDJ are attributed to several mechanisms:

- Apoptosis Induction : MDJ triggers apoptosis through the activation of caspase pathways, specifically caspase-8, which is involved in the extrinsic apoptotic pathway .

- Reactive Oxygen Species (ROS) Generation : MDJ induces ROS production, which contributes to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Cell Proliferation : It has been shown to suppress cell proliferation in various human and mouse cancer cell lines, including prostate and breast cancers .

Formulation and Delivery Systems

Given its poor water solubility, effective delivery systems are crucial for the therapeutic application of MDJ:

- Microemulsions : Biocompatible microemulsions have been developed to enhance the solubility and bioavailability of MDJ. These systems allow for intravenous administration while minimizing toxic effects . The formulations demonstrated pseudoplastic behavior and reduced droplet size with increasing MJ concentration, indicating their potential as drug carriers.

| Formulation Type | Characteristics | Droplet Size (nm) | Rheological Behavior |

|---|---|---|---|

| Unloaded ME | Anisotropic | Varies | Thixotropic |

| Loaded ME | Isotropic | Reduced | Antithixotropic |

Case Studies

Several case studies have highlighted the efficacy of MDJ in clinical settings:

- Combination Therapy : In preclinical studies, MDJ has been used in combination with other chemotherapeutic agents such as cisplatin and paclitaxel, demonstrating a synergistic effect that enhances overall cytotoxicity against cancer cells .

- Anti-Fatigue Effects : Recent studies indicate that MDJ may also possess anti-fatigue properties. In a rat model, MDJ showed more potent effects than linalool in reducing fatigue markers, suggesting its potential as a therapeutic agent beyond oncology .

Safety and Toxicology

MDJ has been evaluated for developmental toxicity and genotoxicity:

Propiedades

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029325 | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.008 (20°) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24851-98-7 | |

| Record name | Hedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.